![molecular formula C9H4BrClFN B1528794 8-Bromo-2-chloro-6-fluoroquinoline CAS No. 1342486-86-5](/img/structure/B1528794.png)
8-Bromo-2-chloro-6-fluoroquinoline
Overview
Description
8-Bromo-2-chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-6-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The InChI code for this compound is1S/C9H4BrClFN/c10-6-3-5-1-2-8(11)13-9(5)7(12)4-6/h1-4H
. Physical And Chemical Properties Analysis
8-Bromo-2-chloro-6-fluoroquinoline is a powder at room temperature . It has a molecular weight of 260.49 .Scientific Research Applications
Synthesis and Biological Applications
Quinoline derivatives are synthesized for various biological studies, including cytotoxicity against cancer cell lines and antibacterial properties. For instance, 8-hydroxyquinoline derivatives have been developed for in vitro cytotoxic studies against breast cancer cell lines, showing enhanced antiproliferative activity when compared to standard drugs like Paclitaxel (Kotian et al., 2021). Additionally, 8-nitrofluoroquinolone derivatives were synthesized to investigate their antibacterial properties, revealing significant activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Chemical Properties and Applications
Quinoline derivatives also exhibit unique chemical properties useful in various applications. For example, a study on epoxy-coated corrosion monitoring utilized 8-hydroxyquinoline as a fluorescent indicator for detecting Fe2+/Fe3+ ions produced during anodic reactions, demonstrating the compound's potential in corrosion detection (Roshan et al., 2018). Another example involves the synthesis of quinoline-pyrazoline-based coumarinyl thiazole derivatives with promising antimicrobial activity, suggesting the potential for further development as antimicrobial agents (Ansari & Khan, 2017).
Metal Ion Sensing and Photoprotective Applications
Quinoline derivatives are explored for metal ion sensing and as photoprotective groups. For instance, an 8-hydroxyquinoline derivative was designed for Hg2+-selective sensing, showing pronounced fluoroionophoric properties and potential for detecting mercury ions in aqueous solutions (Moon et al., 2004). Furthermore, 8-Bromo-7-hydroxyquinoline has been utilized as a photoremovable protecting group for biological molecules, illustrating its application in regulating biological effector action with light, particularly through two-photon excitation (Zhu et al., 2006).
Safety and Hazards
properties
IUPAC Name |
8-bromo-2-chloro-6-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMADBWLQIMWVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-6-fluoroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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